molecular formula C11H17ClFNO B1484715 4-(Benzyloxy)-2-fluorobutan-1-amine hydrochloride CAS No. 2098007-16-8

4-(Benzyloxy)-2-fluorobutan-1-amine hydrochloride

Cat. No.: B1484715
CAS No.: 2098007-16-8
M. Wt: 233.71 g/mol
InChI Key: ADSHPWHPRHYPMI-UHFFFAOYSA-N
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Description

4-(Benzyloxy)-2-fluorobutan-1-amine hydrochloride is a chemical compound characterized by the presence of a fluorine atom, a benzyloxy group, and an amine group. This compound is often used in scientific research and various industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 4-(benzyloxy)butan-1-ol and a suitable fluorinating agent.

  • Reaction Steps: The alcohol group is first converted to a leaving group, followed by nucleophilic substitution with a fluorine source to introduce the fluorine atom.

  • Purification: The resulting compound is then purified to obtain the desired product.

Industrial Production Methods:

  • Batch Production: In an industrial setting, the compound is produced in batches using large reactors.

  • Continuous Flow: Continuous flow chemistry can also be employed to enhance production efficiency and control reaction conditions more precisely.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, typically at the benzyloxy group.

  • Reduction: Reduction reactions can be performed on the fluorine atom or the amine group.

  • Substitution: Nucleophilic substitution reactions are common, especially at the fluorine atom.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: Nucleophiles such as sodium azide (NaN₃) can be used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Benzyloxy derivatives and carboxylic acids.

  • Reduction Products: Fluorinated alcohols or amines.

  • Substitution Products: Various fluorinated amines or azides.

Scientific Research Applications

4-(Benzyloxy)-2-fluorobutan-1-amine hydrochloride is used in various scientific research fields:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules.

  • Biology: The compound is used in the study of enzyme inhibitors and receptor binding.

  • Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways:

  • Molecular Targets: It may bind to enzymes or receptors, altering their activity.

  • Pathways Involved: The compound can modulate biochemical pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

  • 4-(Benzyloxy)phenol: Used in depigmentation treatments.

  • 4-(Benzyloxy)benzoic acid: Employed in the synthesis of pharmaceuticals.

  • 4-(Benzyloxy)benzyl chloride: Utilized in the preparation of biologically active compounds.

Uniqueness: 4-(Benzyloxy)-2-fluorobutan-1-amine hydrochloride is unique due to its combination of fluorine and benzyloxy groups, which impart distinct chemical properties compared to similar compounds.

Properties

IUPAC Name

2-fluoro-4-phenylmethoxybutan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16FNO.ClH/c12-11(8-13)6-7-14-9-10-4-2-1-3-5-10;/h1-5,11H,6-9,13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADSHPWHPRHYPMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCCC(CN)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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